Uniblue A

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

CAS 编号 |

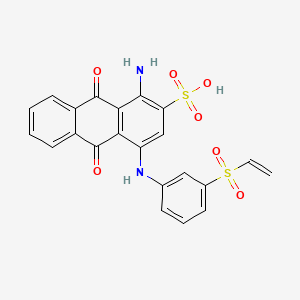

34293-80-6 |

|---|---|

分子式 |

C22H16N2O7S2 |

分子量 |

484.5 g/mol |

IUPAC 名称 |

1-amino-4-(3-ethenylsulfonylanilino)-9,10-dioxoanthracene-2-sulfonic acid |

InChI |

InChI=1S/C22H16N2O7S2/c1-2-32(27,28)13-7-5-6-12(10-13)24-16-11-17(33(29,30)31)20(23)19-18(16)21(25)14-8-3-4-9-15(14)22(19)26/h2-11,24H,1,23H2,(H,29,30,31) |

InChI 键 |

LBONYTADRIRUQN-UHFFFAOYSA-N |

SMILES |

C=CS(=O)(=O)C1=CC=CC(=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O |

规范 SMILES |

C=CS(=O)(=O)C1=CC=CC(=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O |

其他CAS编号 |

34293-80-6 |

相关CAS编号 |

14541-90-3 (mono-hydrochloride salt) |

同义词 |

uniblue A uniblue A monosodium salt |

产品来源 |

United States |

Foundational & Exploratory

What is Uniblue A and its chemical properties

An in-depth technical guide on the chemical properties and applications of Uniblue A for researchers, scientists, and drug development professionals.

This compound, also known as Acid Blue 215, is a reactive anthraquinone dye.[1][2] Its primary application in a research setting is as a covalent, pre-gel protein stain.[3][4] The vinyl sulfone group in its structure allows for the formation of a covalent bond with nucleophilic groups in proteins, such as the amino and thiol groups of amino acid residues. This property makes it a valuable tool for protein analysis, particularly in proteomics workflows.

Chemical Properties of this compound

This compound is a sodium salt with the empirical formula C₂₂H₁₅N₂NaO₇S₂.[5] It is a water-soluble, blue-colored powder.[5] Below is a summary of its key chemical and physical properties.

| Property | Value |

| IUPAC Name | sodium;1-amino-4-[3-(ethenylsulfonyl)anilino]-9,10-dioxoanthracene-2-sulfonate |

| Synonyms | Acid Blue 215, this compound sodium salt |

| CAS Number | 14541-90-3 |

| Molecular Formula | C₂₂H₁₅N₂NaO₇S₂ |

| Molecular Weight | 506.48 g/mol [1][5] |

| Appearance | Blue powder |

| Melting Point | >300 °C[5] |

| λmax (Maximum Absorbance) | 596 nm[5] |

| Excitation (Ex) | 555 nm |

| Emission (Em) | 594 nm[4] |

Experimental Protocol: Covalent Pre-Gel Protein Staining

This protocol details the use of this compound for the covalent staining of proteins prior to electrophoretic separation.

Materials:

-

This compound

-

Protein sample

-

Derivatization buffer (100 mM NaHCO₃, 10% SDS, pH 8-9)

-

Reducing solution (10% glycerol, 20 mM dithiothreitol (DTT) in 200 mM Tris buffer, pH 6.8)

-

Alkylation solution (550 mM iodoacetamide (IAA))

-

Water bath or heat block

-

Standard equipment for SDS-PAGE

Procedure:

-

Sample Preparation:

-

Staining:

-

Reduction:

-

Add 100 µL of the reducing solution to the stained protein sample.[3][4]

-

The excess this compound will react with the Tris in the reducing solution, forming a blue compound that can serve as a running front indicator during electrophoresis.[3][4]

-

Heat the sample for an additional minute at 100°C to ensure efficient reduction of disulfide bonds.[3][4]

-

-

Alkylation:

-

Electrophoresis:

-

The this compound-stained protein sample is now ready for loading onto a polyacrylamide gel for SDS-PAGE.

-

Experimental Workflow for this compound Protein Staining

Caption: Workflow for covalent pre-gel protein staining with this compound.

References

A Comparative Analysis of Protein Visualization Techniques: Uniblue A versus Coomassie Brilliant Blue

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of two prominent protein visualization dyes: the traditional Coomassie Brilliant Blue and the more recent, rapid-staining formulation, represented here as Uniblue A. This document will delve into their core mechanisms, detail experimental protocols, present comparative performance data, and illustrate workflows to assist researchers in selecting the optimal staining method for their specific applications in fields ranging from basic research to drug development.

Introduction to Protein Staining

Following polyacrylamide gel electrophoresis (PAGE), protein staining is a critical step for the visualization and subsequent analysis of separated proteins. The ideal protein stain should offer high sensitivity, low background, a broad linear dynamic range, and a simple, rapid protocol. For decades, Coomassie Brilliant Blue has been the workhorse for protein staining due to its reliability and relatively low cost. However, the development of advanced formulations, such as the rapid-staining "this compound," has addressed some of the limitations of the traditional Coomassie method, primarily by significantly reducing the time and procedural steps required for visualization.

Mechanism of Action

Coomassie Brilliant Blue: The staining mechanism of Coomassie Brilliant Blue (both R-250 and G-250 variants) is primarily based on the non-covalent, electrostatic interactions between the negatively charged sulfonic acid groups of the dye and the positively charged amino acid residues (primarily arginine, lysine, and histidine) in proteins. Additionally, van der Waals forces contribute to the binding. In its acidic staining solution, the dye is in a cationic or neutral state, which allows it to bind to the proteins. The subsequent destaining step removes the unbound dye from the gel matrix, leaving the dye-protein complexes visible as blue bands.

This compound (Representing Fast Coomassie Stains): this compound and similar rapid Coomassie stains utilize a colloidal suspension of the Coomassie G-250 dye in a solution that is typically acidic but contains other additives that enhance the staining process. In this colloidal form, the dye particles are large and cannot readily penetrate the pores of the polyacrylamide gel. However, they can rapidly bind to the surface of the protein bands. This surface-level binding, combined with the low concentration of free dye in the solution, results in a rapid staining process with minimal background, often eliminating the need for a separate destaining step.

Comparative Performance Data

The selection of a protein stain is often dictated by its performance characteristics. The following table summarizes the key quantitative differences between traditional Coomassie Brilliant Blue and this compound.

| Feature | Coomassie Brilliant Blue (R-250/G-250) | This compound (Fast Coomassie) |

| Limit of Detection (LOD) | 100 - 500 ng | 10 - 100 ng |

| Linear Dynamic Range | ~1 order of magnitude | ~2 orders of magnitude |

| Time to Result | 4 hours - overnight | 15 - 60 minutes |

| Staining Steps | Staining, Destaining | Single-step staining |

| Reversibility | Reversible | Generally reversible |

| Mass Spectrometry Compatibility | Compatible | Compatible |

Experimental Protocols

Detailed methodologies for both staining procedures are provided below. These protocols are representative and may require optimization based on specific experimental conditions and gel types.

4.1. Traditional Coomassie Brilliant Blue Staining Protocol

This protocol is for a standard 1 mm thick, 12% SDS-PAGE gel.

Reagents:

-

Fixing Solution: 50% methanol, 10% acetic acid, 40% distilled water.

-

Staining Solution (Coomassie R-250): 0.1% Coomassie Brilliant Blue R-250, 50% methanol, 10% acetic acid, 40% distilled water.

-

Destaining Solution: 40% methanol, 10% acetic acid, 50% distilled water.

Procedure:

-

Fixation: After electrophoresis, place the gel in the Fixing Solution for 30-60 minutes at room temperature with gentle agitation. This step is crucial for precipitating the proteins within the gel matrix.

-

Staining: Discard the Fixing Solution and add the Staining Solution. Incubate for 2-4 hours at room temperature with gentle agitation.

-

Destaining: Discard the Staining Solution and add the Destaining Solution. Incubate with gentle agitation, changing the Destaining Solution every 30-60 minutes until the protein bands are clearly visible against a clear background. This process can take several hours to overnight.

-

Storage: Once destained, the gel can be stored in distilled water or a 7% acetic acid solution.

4.2. This compound (Fast Coomassie) Staining Protocol

This protocol is for a standard 1 mm thick, 12% SDS-PAGE gel and represents a typical rapid staining procedure.

Reagents:

-

This compound Staining Solution: A ready-to-use colloidal Coomassie G-250 solution.

-

Wash Solution: Distilled or deionized water.

Procedure:

-

Washing (Optional but Recommended): After electrophoresis, rinse the gel with distilled water 2-3 times for 5 minutes each to remove residual SDS.

-

Staining: Place the gel in the this compound Staining Solution and incubate for 15-60 minutes at room temperature with gentle agitation. The protein bands will become visible during this time.

-

Background Reduction (if necessary): If the background is high, briefly wash the gel with distilled water for 1-5 minutes.

-

Storage: The gel can be stored directly in the staining solution or in distilled water.

Visualizing the Workflows

The following diagrams, generated using the DOT language, illustrate the distinct experimental workflows for traditional Coomassie Brilliant Blue and this compound.

Caption: Workflow for Traditional Coomassie Staining.

Uniblue A in Proteomics: A Technical Guide to Accelerated Protein Identification

For researchers, scientists, and drug development professionals, efficiency and accuracy in protein analysis are paramount. The identification of proteins, typically involving gel electrophoresis followed by mass spectrometry, often incorporates time-consuming staining and destaining steps. Uniblue A, a reactive stain, offers a significant advantage by streamlining this workflow. This technical guide explores the core advantages, experimental protocols, and underlying mechanisms of employing this compound for rapid and effective protein analysis.

Core Advantages of this compound

The primary advantage of this compound lies in its ability to covalently bind to proteins prior to electrophoretic separation, a process known as pre-gel staining.[1] This covalent modification drastically shortens the sample preparation time for mass spectrometry-based protein identification.[1]

Key benefits include:

-

Speed: The staining protocol is remarkably fast, requiring only a one-minute incubation at 100°C.[1][2][3] This contrasts sharply with traditional methods like Coomassie staining, which involve lengthy staining and destaining procedures.

-

Elimination of Destaining: Because this compound binds covalently, there is no need for a destaining step before mass spectrometry analysis, further accelerating the experimental workflow.[1]

-

Compatibility: The this compound derivatization is fully compatible with subsequent Coomassie staining, allowing for a "double-staining" method if increased band intensity is required for visualization.[1][3] Furthermore, the electrophoretic mobility of proteins stained with this compound is comparable to that of unlabeled proteins.[1][2]

-

Mass Spectrometry Integration: The derivatization is compatible with mass spectrometry-based protein identification.[1] The defined mass shift of +484.0399 Da on lysine residues can be readily incorporated into informatics tools for protein identification.[1][2]

Quantitative Data Summary

The performance of this compound has been quantitatively compared with the widely used Coomassie staining method.

| Metric | This compound Staining | Coomassie Staining | This compound + Coomassie | Notes |

| Sensitivity | ~1 µg protein | More sensitive than this compound alone | Increased intensity | Sensitivity for this compound was determined with recombinant cystatin.[1][3] |

| Protein IDs (E. coli sample) | 25 | 20 | Not Applicable | From the same gel band, this compound exclusively identified 13 proteins, Coomassie exclusively identified 8, and 12 were found with both methods.[1][2] |

| MS/MS Sequence Coverage | >80% | >80% | Not Applicable | Confirmed for an E. coli recombinant protein.[2][3] |

Mechanism of Action

This compound is a reactive dye that functions by covalent modification of proteins. The vinyl sulfone group of the dye reacts with nucleophilic amino acid residues, primarily the primary amines on lysine residues.[1][2] This reaction forms a stable, covalent bond, permanently labeling the protein.

The modification has a slight effect on the charge state of peptides in positive ionization mode mass spectrometry due to the presence of a negative sulfate group on the dye.[1] However, it can also lead to increased signal intensities for derivatized N-terminal ions in MS/MS fragmentation spectra.[2]

Experimental Protocols

Detailed Protocol for Covalent Pre-Gel Staining

This protocol is adapted from the methodology described for the this compound staining of proteins prior to electrophoresis.[1][4]

-

Buffer Preparation: Prepare a derivatization buffer consisting of 100 mM Sodium Bicarbonate (NaHCO₃) and 10% Sodium Dodecyl Sulfate (SDS), adjusted to a pH between 8 and 9.

-

Staining Reaction:

-

To 90 µL of your protein solution, add 10 µL of 200 mM this compound solution (dissolved in the derivatization buffer).

-

Heat the sample at 100°C for 1 minute to facilitate the covalent staining reaction.

-

-

Reduction:

-

Add 100 µL of a reducing solution composed of 10% glycerol and 20 mM dithiothreitol (DTT) in 200 mM Tris buffer (pH 6.8). This step reduces cysteine residues and adjusts the pH for electrophoresis.

-

-

Sample Loading: The samples are now ready to be loaded onto a polyacrylamide gel for electrophoresis. Excess this compound that reacts with the Tris buffer serves as a convenient running front indicator.[4]

Workflow for Protein Identification

The use of this compound significantly streamlines the typical proteomics workflow for protein identification from a gel band.

References

- 1. Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with this compound | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

Uniblue A: A Technical Guide to its Application in Molecular Biology Research

For Researchers, Scientists, and Drug Development Professionals

Uniblue A, also known as Acid Blue 215, is a reactive protein stain utilized in molecular biology for the covalent labeling of proteins. Its primary application lies in pre-gel staining for electrophoretic techniques such as SDS-PAGE, enabling the direct visualization of protein bands during the separation process. This technical guide provides an in-depth overview of this compound, its properties, a detailed experimental protocol for its use, and a discussion of its role in modern proteomics research.

Core Properties of this compound

This compound is a sodium salt with a molecular weight of 506.48 g/mol .[1] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Synonyms | Acid Blue 215 |

| CAS Number | 14541-90-3 |

| Molecular Formula | C₂₂H₁₅N₂NaO₇S₂ |

| Molecular Weight | 506.48 |

| Form | Powder |

| Melting Point | >300 °C |

| λmax | 596 nm |

| Excitation Wavelength (Ex) | 594 nm |

Table 1: Chemical and Physical Properties of this compound Sodium Salt.[1][2]

Mechanism of Action in Protein Staining

This compound functions as a reactive stain that covalently binds to proteins before they are subjected to gel electrophoresis.[2][3] This pre-staining approach offers an advantage over traditional post-staining methods, as it allows for the real-time monitoring of protein separation. The covalent nature of the bond ensures that the dye remains attached to the proteins throughout the electrophoretic run and subsequent analyses.

Experimental Protocol: Covalent Pre-Gel Protein Staining with this compound

The following protocol is a standard procedure for the use of this compound in pre-gel protein staining.[2][3]

Materials:

-

This compound sodium salt

-

Derivatization buffer: 100 mM NaHCO₃, 10% SDS, pH 8-9

-

Protein sample

-

Reducing solution: 10% glycerol, 20 mM dithiothreitol (DTT) in 200 mM Tris buffer, pH 6.8

-

Alkylation solution: 550 mM iodoacetamide (IAA)

-

Heating block or water bath at 100°C

Procedure:

-

Sample Preparation:

-

For dry protein samples or samples in amine-free buffers, dilute directly with the derivatization buffer to a concentration of 5 mg/mL.

-

For samples in incompatible buffers, perform a trichloroacetic acid (TCA)/acetone precipitation or buffer exchange via ultrafiltration.

-

A positive control, such as Bovine Serum Albumin (BSA) at 10 mg/mL in derivatization buffer, is recommended.[2]

-

-

Staining Reaction:

-

Reduction:

-

Add 100 µL of the reducing solution to the stained protein sample.

-

Excess this compound will react with the Tris in the reducing buffer, creating a blue compound that serves as a running front indicator during electrophoresis.[2][3]

-

Heat the sample for an additional minute at 100°C to ensure efficient reduction of disulfide bonds.

-

Allow the sample to cool to room temperature.

-

-

Alkylation:

-

Add 20 µL of the 550 mM iodoacetamide (IAA) alkylation solution.

-

Incubate for 5 minutes at room temperature.

-

-

Electrophoresis:

-

The sample is now ready for loading onto an SDS-PAGE gel.

-

Experimental Workflow

The following diagram illustrates the key steps in the this compound pre-gel staining protocol.

Applications in Molecular Biology Research

The primary application of this compound is to streamline the process of protein analysis by electrophoresis and mass spectrometry. By covalently labeling proteins before electrophoresis, researchers can visualize the protein bands as they separate in the gel. This offers a significant advantage over traditional methods that require a separate staining and destaining process after the electrophoretic run.

The use of this compound has been shown to accelerate the identification of proteins by mass spectrometry.[2] The pre-staining allows for the direct excision of protein bands of interest from the gel for subsequent analysis, reducing the time and potential for protein loss associated with post-staining procedures.

This compound and Cell Signaling Pathways

It is important to note that this compound is a tool for in vitro protein analysis and is not known to have a direct role in modulating intracellular signaling pathways. Its function is to label and visualize proteins in a laboratory setting, rather than to act as a bioactive agent within a living system. While some dyes and small molecules can influence cellular processes, there is no current research to suggest that this compound has such an effect. Therefore, its application is confined to the analytical and preparatory stages of molecular biology research.

The logical relationship concerning the role of this compound can be visualized as follows:

References

Uniblue A: A Technical Guide to its Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Properties of Uniblue A

This compound is the sodium salt of 1-amino-4-((3-(ethenylsulfonyl)phenyl)amino)-9,10-dioxo-2-anthracenesulfonic acid. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Synonyms | Acid Blue 215 | |

| Molecular Formula | C₂₂H₁₅N₂NaO₇S₂ | |

| Molecular Weight | 506.48 g/mol | |

| CAS Number | 14541-90-3 |

Spectral Properties

The spectral characteristics of this compound are central to its application in protein staining and visualization. The dye exhibits strong absorption in the visible spectrum, which is the basis for its use as a colorimetric stain.

| Spectral Parameter | Value | Reference |

| Maximum Absorption Wavelength (λmax) | 596 nm | |

| Excitation Wavelength (Ex) | 594 nm | [1][2] |

| UV Absorption Peaks | 224-230 nm, 253-259 nm | |

| Molar Extinction Coefficient (ε) at λmax | Not readily available in literature. | |

| Fluorescence Quantum Yield (Φf) | Not readily available in literature. |

Note: While the molar extinction coefficient at the visible λmax and the fluorescence quantum yield are not documented in the available literature, detailed protocols for their determination are provided in the "Experimental Protocols" section of this guide.

Covalent Protein Staining with this compound

This compound functions as a reactive stain that forms a covalent bond with proteins. This is in contrast to non-covalent stains like Coomassie Brilliant Blue used in the traditional Bradford assay. The reactive component of the this compound molecule is its vinyl sulfone group.

Mechanism of Action

The staining process involves a nucleophilic addition reaction between the vinyl sulfone group of this compound and primary amine groups present on the protein. These primary amines are predominantly found on the side chains of lysine residues. The reaction is typically carried out under basic pH conditions (pH 8-9) to facilitate the deprotonation of the amine groups, thereby increasing their nucleophilicity. The resulting covalent bond is stable, allowing for the visualization of the stained proteins throughout electrophoretic separation and subsequent analyses.

Experimental Protocols

This section provides detailed methodologies for the covalent staining of proteins with this compound, as well as for the determination of its molar extinction coefficient and fluorescence quantum yield.

Protocol 1: Covalent Pre-Gel Staining of Proteins

This protocol is adapted for the rapid staining of protein samples prior to SDS-PAGE.

Materials:

-

This compound sodium salt

-

Derivatization buffer: 100 mM Sodium Bicarbonate (NaHCO₃), 10% SDS, pH 8-9

-

Protein sample

-

Reducing solution: 10% glycerol, 20 mM dithiothreitol (DTT) in 200 mM Tris buffer, pH 6.8

-

Alkylation solution: 550 mM iodoacetamide (IAA)

-

Heating block or water bath at 100°C

Procedure:

-

Prepare a 200 mM this compound solution by dissolving the dye in the derivatization buffer.

-

In a microcentrifuge tube, add 10 µL of the 200 mM this compound solution to 90 µL of your protein solution.

-

Heat the sample at 100°C for 1 minute to facilitate the staining reaction.[1]

-

Add 100 µL of the reducing solution to the stained sample. Excess this compound will react with the Tris in this buffer, which can serve as a running front indicator during electrophoresis.[1]

-

Heat the sample for another minute at 100°C to ensure efficient reduction of disulfide bonds.

-

Allow the sample to cool to room temperature.

-

Add 20 µL of the alkylation solution and incubate for 5 minutes at room temperature to cap the reduced cysteines.

-

The sample is now ready for loading onto an SDS-PAGE gel.

Protocol 2: Determination of Molar Extinction Coefficient (ε)

This protocol outlines the steps to determine the molar extinction coefficient of this compound at its λmax using UV-Vis spectrophotometry, based on the Beer-Lambert law (A = εcl).

Materials:

-

This compound sodium salt

-

High-purity solvent (e.g., deionized water or PBS)

-

Analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Cuvettes (with a known path length, typically 1 cm)

Procedure:

-

Prepare a Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration (in mol/L).

-

Prepare a Dilution Series: Perform a series of accurate serial dilutions of the stock solution to create at least five solutions of different known concentrations.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to the λmax of this compound (~596 nm).

-

Blank Measurement: Fill a cuvette with the solvent used for the dilutions and use it to blank the spectrophotometer, setting the absorbance to zero.

-

Absorbance Measurements: Measure the absorbance of each of the prepared solutions, starting from the least concentrated. Rinse the cuvette with the next solution to be measured before filling it.

-

Data Analysis:

-

Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis.

-

Perform a linear regression on the data points. The resulting graph should be a straight line passing through the origin, confirming adherence to the Beer-Lambert law.

-

The slope of the line is equal to the product of the molar extinction coefficient (ε) and the path length (l) of the cuvette (slope = εl).

-

Calculate ε by dividing the slope by the path length of the cuvette (typically 1 cm). The units of ε will be L·mol⁻¹·cm⁻¹.

-

Protocol 3: Determination of Fluorescence Quantum Yield (Φf)

This protocol describes the comparative method for determining the fluorescence quantum yield of this compound, which involves comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials:

-

This compound sodium salt

-

A fluorescence standard with a known quantum yield and absorption/emission spectra that overlap with this compound (e.g., certain Alexa Fluor or Cyanine dyes).[3][4]

-

High-purity solvent in which both the sample and standard are soluble and stable.

-

UV-Vis spectrophotometer

-

Fluorometer

-

Cuvettes (1 cm path length)

Procedure:

-

Prepare Solutions: Prepare a series of dilute solutions of both this compound and the fluorescence standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure Absorbance: Using the spectrophotometer, measure the absorbance of each solution at the excitation wavelength that will be used for the fluorescence measurements.

-

Measure Fluorescence Emission:

-

Set the fluorometer to the chosen excitation wavelength.

-

Record the fluorescence emission spectrum for each of the prepared solutions (both this compound and the standard). Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

-

For both this compound and the standard, plot the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

-

Determine the slope of the straight line for both plots. Let's denote the slope for this compound as Grad_X and for the standard as Grad_Std.

-

Calculate the quantum yield of this compound (Φ_X) using the following equation: Φ_X = Φ_Std * (Grad_X / Grad_Std) * (η_X² / η_Std²) Where:

-

Φ_Std is the known quantum yield of the standard.

-

η_X and η_Std are the refractive indices of the solvent used for the sample and standard, respectively (if the same solvent is used, this term is 1).

-

-

References

Uniblue A Powder: A Technical Guide to Safe Handling and Experimental Use

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling guidelines for Uniblue A powder, a reactive protein stain. The information is compiled from various safety data sheets and product information, offering a centralized resource for laboratory personnel. This guide is intended to supplement, not replace, institutional safety protocols and standard operating procedures.

Chemical and Physical Properties

This compound, also known as Acid Blue 215, is a dark blue powder.[1] A summary of its key physical and chemical properties is presented in Table 1. This information is crucial for proper storage, handling, and experimental design.

| Property | Value | Reference |

| Synonyms | Acid Blue 215, this compound sodium salt | [2][3] |

| CAS Number | 14541-90-3 | [2][3] |

| Molecular Formula | C₂₂H₁₅N₂NaO₇S₂ | [2][3] |

| Molecular Weight | 506.48 g/mol | [2][3] |

| Appearance | Dark blue powder | [1] |

| Melting Point | >300 °C | [3] |

| λmax | 596 nm | [3] |

| Form | Powder | [3] |

Hazard Identification and Safety Precautions

This compound powder is classified as harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract.[1][4] The toxicological properties of this material have not been fully investigated.[1]

| Hazard | Description | Precautionary Statements | Reference |

| Acute Oral Toxicity | Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P501: Dispose of contents/container to an approved waste disposal plant. | [3] |

| Eye Irritation | May cause eye irritation. | Wear appropriate protective eyeglasses or chemical safety goggles. | [1] |

| Skin Irritation | May cause skin irritation. | Wear appropriate protective gloves to prevent skin exposure. | [1] |

| Respiratory Irritation | May cause respiratory tract irritation. | Avoid generating dusty conditions. Use with adequate ventilation. | [1] |

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound powder:

| PPE | Specification | Reference |

| Eye Protection | Appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [1] |

| Hand Protection | Wear appropriate protective gloves to prevent skin exposure. | [1] |

| Skin and Body Protection | Wear appropriate protective clothing to minimize contact with skin. | [1] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | [1] |

Handling and Storage

Proper handling and storage of this compound powder are essential to maintain its integrity and ensure laboratory safety.

| Aspect | Guideline | Reference |

| Handling | Wash thoroughly after handling. Use with adequate ventilation. Minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing. Keep container tightly closed. Avoid ingestion and inhalation. | [1] |

| Storage | Store in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances and foodstuff containers. Protect containers against physical damage. | [1][4] |

| Incompatible Materials | Avoid contamination with oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches). | [4] |

Emergency Procedures

In the event of exposure or a spill, the following first aid and spill response procedures should be followed.

| Situation | Procedure | Reference |

| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. | [1] |

| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. | [1] |

| Ingestion | Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. | [1] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [1] |

| Spills/Leaks | Vacuum or sweep up material and place into a suitable disposal container. Clean up spills immediately, observing precautions in the Protective Equipment section. Avoid generating dusty conditions. Provide ventilation. For major spills, alert emergency responders. | [1][4] |

Experimental Protocols

This compound is primarily used as a reactive protein stain for covalent pre-gel staining.[2][5][6] A detailed experimental protocol for this application is provided below.

Protocol: Covalent Pre-Gel Staining of Proteins

-

Prepare Derivatization Buffer: 100 mM NaHCO₃, 10% SDS, pH 8-9.

-

Prepare this compound Solution: Dissolve this compound in the derivatization buffer to a concentration of 200 mM.

-

Sample Preparation: Add 10 µL of the 200 mM this compound solution to 90 µL of the protein solution.

-

Staining: Heat the sample at 100°C for 1 minute.

-

Reduction: Add 100 µL of a reducing solution (10% glycerol, 20 mM dithiothreitol [DTT] in 200 mM Tris buffer, pH 6.8). Excess this compound will react with Tris, forming a blue compound that acts as a running front indicator.

-

Heating: Heat the sample for another minute at 100°C to ensure efficient reduction, then cool to room temperature.

-

Alkylation: Add 20 µL of an alkylation solution containing 550 mM iodoacetamide (IAA) and incubate for 5 minutes.

-

Electrophoresis: The samples are now ready to be subjected to SDS-PAGE.

Note: For dry protein samples or samples in amine-free buffers, they can be directly diluted with the derivatization buffer to 5 mg/mL. For other samples, a prior trichloroacetic acid (TCA)/acetone precipitation or buffer exchange by ultrafiltration is recommended.[5][6]

Visualizations

The following diagrams illustrate key workflows for the safe handling and experimental use of this compound powder.

Caption: General laboratory workflow for handling this compound powder.

References

Uniblue A for Covalent Pre-Gel Staining of Non-Denatured Protein Samples: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Uniblue A, a reactive protein stain, and presents a proposed methodology for its application in the staining of non-denatured protein samples for native polyacrylamide gel electrophoresis (PAGE). This guide consolidates available data on this compound, details its mechanism of action, and offers an adapted experimental protocol for researchers seeking to leverage this covalent staining technique while preserving the native structure and function of proteins.

Introduction to this compound

This compound is a reactive dye that functions as a protein stain by forming a covalent bond with protein molecules prior to gel electrophoresis.[1] Its reactive nature allows for a "pre-staining" methodology, where the protein sample is labeled before being loaded onto the gel. This approach can streamline the post-electrophoresis workflow by eliminating the need for separate staining and destaining steps, thus accelerating protein analysis.[2]

The staining mechanism of this compound involves the reaction of its vinyl sulfone group with nucleophilic residues on the protein surface, primarily the primary amines found in lysine residues.[3] This reaction is favored under basic pH conditions (pH 8-9).[2][3] The covalent bond ensures that the dye is permanently attached to the protein, minimizing dye migration and potential variability in staining. This compound has an absorption maximum at approximately 594 nm.[1]

While established protocols for this compound focus on its use in denaturing sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), its chemical properties suggest a potential for adaptation to non-denaturing, or native, PAGE. Native PAGE is a powerful technique for studying intact protein complexes, their assembly, and their biological activity, as it separates proteins based on their size, shape, and intrinsic charge in their native state.[4] This guide proposes a protocol for adapting this compound for use with non-denatured protein samples.

Proposed Mechanism of this compound Covalent Staining

The chemical basis for this compound's functionality lies in the nucleophilic addition reaction between the vinyl sulfone group of the dye and primary amine groups on the protein, such as the epsilon-amino group of lysine residues. This reaction is depicted in the signaling pathway diagram below.

Caption: Proposed reaction mechanism of this compound with a protein's primary amine.

Quantitative Data Summary

The available quantitative data for this compound staining has been determined from studies using denaturing SDS-PAGE. While this data provides a useful benchmark, it is important to note that the performance characteristics in non-denaturing PAGE may differ and require empirical validation.

| Parameter | Value | Source(s) | Notes |

| Detection Sensitivity | ~1 µg of protein | [3] | Determined using recombinant cystatin in SDS-PAGE. This is noted to be less sensitive than some Coomassie staining protocols. |

| Compatibility with Mass Spectrometry | Yes | [2][3] | The covalent nature of the stain is compatible with downstream mass spectrometry analysis. |

| Effect on Electrophoretic Mobility | No significant change | [5] | Studies on denatured proteins show that this compound derivatization does not significantly alter their electrophoretic mobility. |

| Linear Dynamic Range | Not explicitly defined | N/A | Further studies are required to determine the linear range of detection for accurate protein quantification. |

| Double-Staining Compatibility | Fully compatible | [3][5] | Gels pre-stained with this compound can be subsequently stained with Coomassie to increase band intensity. |

Experimental Protocols

The following sections detail the established protocol for this compound staining under denaturing conditions and a proposed, adapted protocol for non-denaturing applications.

Established Protocol for Denaturing SDS-PAGE

This protocol is based on the existing literature for the pre-gel staining of protein samples intended for SDS-PAGE.[1][2][3][5]

Reagents:

-

Derivatization Buffer: 100 mM Sodium Bicarbonate (NaHCO₃), 10% (w/v) SDS, pH 8-9.

-

This compound Solution: 200 mM this compound in Derivatization Buffer.

-

Reducing Solution: 10% (v/v) Glycerol, 20 mM Dithiothreitol (DTT) in 200 mM Tris buffer, pH 6.8.

-

Alkylation Solution: 550 mM Iodoacetamide (IAA).

Procedure:

-

To 90 µL of your protein solution, add 10 µL of 200 mM this compound solution.

-

Heat the sample at 100°C for 1 minute to facilitate the staining reaction.

-

Add 100 µL of the reducing solution.

-

Heat the sample for an additional minute at 100°C for efficient reduction.

-

Allow the sample to cool to room temperature.

-

Add 20 µL of the alkylation solution and incubate for 5 minutes.

-

The sample is now ready to be loaded onto an SDS-PAGE gel. Excess this compound will react with the Tris in the loading buffer, creating a blue compound that serves as a running front indicator.[1][2][3][5]

Proposed Adapted Protocol for Non-Denaturing (Native) PAGE

This is a proposed protocol and will require optimization for your specific protein(s) of interest. The primary modifications are the removal of SDS and the reduction or elimination of the heating step to preserve the protein's native conformation.

Reagents:

-

Native Derivatization Buffer: 100 mM Sodium Bicarbonate (NaHCO₃), pH 8-9.

-

This compound Solution: 200 mM this compound in Native Derivatization Buffer.

-

Native Sample Buffer (2X): (Consult specific native PAGE system for appropriate buffer, e.g., Tris-Glycine native sample buffer).

Procedure:

-

To 90 µL of your protein solution (in a buffer compatible with native PAGE and free of primary amines), add 10 µL of 200 mM this compound solution.

-

Incubate the sample. The optimal temperature and time will need to be determined empirically. Start with a 30-60 minute incubation at room temperature or 37°C. Avoid heating to 100°C as this will cause denaturation.[3][5]

-

After incubation, add an equal volume of 2X Native Sample Buffer.

-

The sample is now ready for loading onto a native PAGE gel.

Workflow for Proposed Adapted this compound Staining for Native PAGE

Caption: Proposed experimental workflow for this compound staining of non-denatured protein samples.

Considerations and Future Directions

The adaptation of this compound for staining non-denatured proteins presents an exciting opportunity for researchers. However, several factors must be considered:

-

Optimization is Crucial: The proposed protocol is a starting point. The optimal staining time, temperature, and this compound concentration may vary depending on the protein of interest and should be determined empirically.

-

Buffer Compatibility: Ensure that the protein sample buffer is free of primary amines (e.g., Tris) that could compete with the protein for reaction with this compound. If necessary, buffer exchange should be performed.

-

Impact on Native Structure and Activity: While the goal is to maintain the native state, it is essential to validate that the covalent modification with this compound does not alter the protein's structure, assembly, or biological activity. This can be assessed through functional assays post-staining.

-

Quantitative Accuracy: The linearity and sensitivity of this compound in a non-denaturing system need to be established to ensure its suitability for quantitative applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound sodium | TargetMol [targetmol.com]

- 3. Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Protein Visualization in Electrophoresis: A Focus on Uniblue A and Coomassie Brilliant Blue Staining Techniques

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of protein staining techniques in the context of various electrophoresis methods. While we will address the specific reactive dye, Uniblue A, the core of this document will focus on the widely utilized Coomassie Brilliant Blue stains, due to their extensive application and documentation in the scientific literature. It is plausible that "this compound" may be a less common or proprietary name, and researchers in the field are more likely to encounter and utilize Coomassie-based protocols.

Introduction to Protein Staining in Electrophoresis

Following electrophoretic separation of proteins by techniques such as Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), Native PAGE, Isoelectric Focusing (IEF), or 2D-PAGE, proteins are typically invisible within the gel matrix.[1] Visualization is a critical step for protein analysis, quantification, and purity assessment. The choice of staining method depends on factors like desired sensitivity, compatibility with downstream applications (e.g., mass spectrometry), cost, and speed.[2][3] This guide will explore both covalent pre-gel staining with this compound and post-electrophoresis staining with the Coomassie Brilliant Blue family of dyes.

This compound: A Covalent Pre-Gel Staining Approach

This compound is a reactive protein stain that covalently binds to proteins before electrophoresis.[4][5] This pre-staining method offers the advantage of visualizing protein bands during and immediately after the electrophoretic run, eliminating the need for a separate post-staining step.

Mechanism of Action

This compound covalently attaches to proteins, forming a stable, colored complex.[4][5] The excess, unreacted dye in the sample loading buffer serves as a running front indicator during electrophoresis.[4][5]

Experimental Protocol for this compound Staining

The following protocol is a general guideline for the pre-gel covalent staining of proteins with this compound.[4][5]

Materials:

-

Protein sample

-

This compound solution (200 mM in derivatization buffer)

-

Derivatization Buffer (100 mM NaHCO₃, 10% SDS, pH 8-9)

-

Reducing Solution (10% glycerol, 20 mM DTT in 200 mM Tris buffer, pH 6.8)

-

Alkylation Solution (550 mM iodoacetamide - IAA)

Procedure:

-

Sample Preparation: Adjust the protein sample concentration to approximately 5 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange or protein precipitation.

-

Derivatization: To 90 µL of the protein solution, add 10 µL of 200 mM this compound solution.

-

Staining Reaction: Heat the sample at 100°C for 1 minute to facilitate the covalent staining reaction.[4][5][6]

-

Reduction: Add 100 µL of Reducing Solution. The excess this compound will react with the Tris buffer, creating a blue running front.[4][5]

-

Heating: Heat the sample for an additional minute at 100°C to ensure efficient reduction of disulfide bonds.

-

Alkylation: Cool the sample to room temperature and add 20 µL of Alkylation Solution (550 mM IAA). Incubate for 5 minutes.

-

Electrophoresis: The sample is now ready for loading onto a polyacrylamide gel for electrophoresis.

Workflow for this compound Pre-Gel Staining

References

- 1. Coomassie Blue Staining: Definition & Overview [excedr.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. Quantitative proteomics: assessing the spectrum of in-gel protein detection methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound sodium | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Uniblue A Pre-Gel Staining: A Detailed Protocol for Rapid and Covalent Protein Visualization

Application Note & Protocol

For researchers, scientists, and drug development professionals seeking an efficient and covalent pre-gel protein staining method, Uniblue A offers a rapid alternative to traditional post-electrophoresis staining techniques. This protocol details the step-by-step procedure for utilizing this compound, summarizing key quantitative data and outlining the underlying chemical mechanism.

Introduction

This compound is a reactive protein stain that covalently binds to proteins before sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1] This pre-gel staining approach eliminates the need for post-electrophoresis staining and destaining steps, significantly reducing hands-on time and accelerating the workflow for protein analysis.[2] The covalent nature of the staining ensures the dye remains bound to the proteins throughout the electrophoretic run and subsequent analyses. The vinyl sulfone group of this compound reacts with primary amines, primarily on lysine residues of the protein, forming a stable covalent bond.[3]

Principle of Staining

The staining mechanism of this compound involves the nucleophilic addition of primary amine groups present on protein residues (predominantly lysine) to the vinyl sulfone group of the dye.[3] This reaction occurs at a basic pH (8-9) and is accelerated by heat.[3] The result is a stable, covalent blue labeling of the proteins. Excess this compound that does not react with proteins will react with Tris buffer in the loading dye, forming a blue compound that serves as a convenient running front indicator during electrophoresis.[1][2]

Materials and Reagents

-

This compound sodium salt

-

Protein sample

-

Derivatization Buffer: 100 mM Sodium Bicarbonate (NaHCO₃), 10% SDS, pH 8-9

-

This compound Solution: 200 mM this compound in Derivatization Buffer

-

Reducing Solution: 10% glycerol, 20 mM dithiothreitol (DTT) in 200 mM Tris buffer, pH 6.8

-

Alkylation Solution: 550 mM iodoacetamide (IAA)

-

Bovine Serum Albumin (BSA) at 10 mg/mL in derivatization buffer (for positive control)

Experimental Protocol

This protocol is a comprehensive guide. Modifications may be necessary for specific experimental needs.

4.1. Sample Preparation

For optimal results, protein samples should be free of primary amines. If the sample buffer contains amines, a buffer exchange by ultrafiltration or trichloroacetic acid (TCA)/acetone precipitation is recommended.[1] Dry protein samples can be directly dissolved in the derivatization buffer to a concentration of approximately 5 mg/mL.[1][2]

4.2. Staining Procedure

-

Derivatization: In a microcentrifuge tube, combine 90 µL of the protein solution with 10 µL of the 200 mM this compound solution.[1]

-

Heating: Heat the mixture at 100°C for 1 minute to facilitate the covalent staining reaction.[1][4]

-

Reduction: Add 100 µL of the reducing solution to the stained protein sample.[1]

-

Second Heating: Heat the sample again at 100°C for 1 minute to ensure efficient reduction of disulfide bonds.[1][2] Allow the sample to cool to room temperature.

-

Alkylation: Add 20 µL of the alkylation solution and incubate for 5 minutes at room temperature to cap the reduced cysteines.[1][2]

-

SDS-PAGE: The sample is now ready for loading onto a polyacrylamide gel and subsequent electrophoresis.

Data Presentation: Quantitative Parameters

The following table summarizes key quantitative data for the this compound pre-gel staining protocol.

| Parameter | Value/Range | Notes | Reference |

| This compound Concentration | 200 mM (stock solution) | 10 µL added to 90 µL protein solution. | [1] |

| Derivatization Buffer pH | 8 - 9 | Optimal for the nucleophilic addition reaction. | [1][3] |

| Staining Temperature | 37°C - 100°C | 1 minute at 100°C is sufficient for covalent staining. | [3][4] |

| Staining Time | 1 minute (at 100°C) | Longer incubation (e.g., 1 hour at 60°C) can also be used. | [3][4] |

| Excitation Wavelength (Ex) | 594 nm | The absorption maximum is around 593.5 nm. | [1][3] |

| Emission Wavelength (Em) | Not specified | Exhibits a blue color visible to the naked eye. | |

| Sensitivity | ~1 µg of protein | Less sensitive than some Coomassie staining protocols. | [2][4] |

| Compatibility | Mass Spectrometry | The covalent modification has a defined mass shift. | [2] |

Workflow and Signaling Pathway Diagrams

Experimental Workflow for this compound Pre-Gel Staining

A step-by-step workflow for this compound pre-gel protein staining.

This compound Covalent Staining Mechanism

The chemical mechanism of covalent protein staining by this compound.

Advantages and Limitations

Advantages:

-

Rapid: The entire pre-staining protocol can be completed in a few minutes, significantly faster than traditional Coomassie staining.[2]

-

Covalent: The dye is permanently attached to the proteins, preventing dissociation during electrophoresis.

-

Simplified Workflow: Eliminates the need for post-staining and destaining steps.[2]

-

Mass Spectrometry Compatible: The covalent modification results in a predictable mass shift, making it suitable for subsequent mass spectrometry analysis.[2]

-

Visible Tracking: Excess dye acts as a running front indicator.[1][2]

Limitations:

-

Sensitivity: this compound staining is generally less sensitive than some optimized Coomassie or silver staining protocols.[2][4] However, the sensitivity can be enhanced by subsequent Coomassie staining if required.[2][4]

-

Irreversible: The covalent nature of the stain means it cannot be removed.

-

Buffer Incompatibility: The presence of primary amines in the sample buffer will interfere with the staining reaction.

Conclusion

This compound pre-gel staining provides a valuable tool for rapid and efficient protein visualization. Its covalent nature and compatibility with mass spectrometry make it a strong candidate for high-throughput applications and proteomic workflows. While its sensitivity may be lower than other methods, the significant time savings and simplified protocol offer a compelling advantage for many research and development applications.

References

Uniblue A Staining for SDS-PAGE: A Detailed Protocol for Covalent Pre-Gel Staining

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Uniblue A is a reactive protein stain utilized for the covalent, pre-gel staining of proteins prior to Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). This method offers a significant advantage over traditional post-staining techniques, such as those using Coomassie Brilliant Blue, by streamlining the workflow and improving compatibility with downstream applications like mass spectrometry. By covalently labeling the proteins before electrophoresis, the need for post-electrophoresis staining and destaining steps is eliminated, saving considerable time and reducing reagent use.

The staining mechanism involves the reaction of the vinyl sulfone group of this compound with primary amines, predominantly on lysine residues of the proteins, under basic pH conditions. This results in a stable, covalent bond, ensuring the dye remains attached to the proteins throughout the electrophoretic separation. The excess, unreacted this compound is quenched and serves as a convenient running front indicator during electrophoresis.

Data Presentation: Reagent Composition and Incubation Parameters

The following table summarizes the quantitative data for the preparation of the necessary solutions and the key incubation parameters for the this compound pre-gel staining protocol.

| Solution/Parameter | Component | Concentration/Amount |

| Derivatization Buffer | Sodium Bicarbonate (NaHCO₃) | 100 mM |

| Sodium Dodecyl Sulfate (SDS) | 10% (w/v) | |

| pH | 8.0 - 9.0 | |

| This compound Solution | This compound | 200 mM |

| Solvent | Derivatization Buffer | |

| Reducing Solution | Glycerol | 10% (v/v) |

| Dithiothreitol (DTT) | 20 mM | |

| Tris Buffer | 200 mM, pH 6.8 | |

| Alkylation Solution | Iodoacetamide (IAA) | 550 mM |

| Staining Reaction | Incubation Temperature | 100°C |

| Incubation Time | 1 minute | |

| Reduction Step | Incubation Temperature | 100°C |

| Incubation Time | 1 minute | |

| Alkylation Step | Incubation Time | 5 minutes |

| Incubation Temperature | Room Temperature |

Experimental Protocol: Covalent Pre-Gel Staining with this compound

This protocol details the methodology for the covalent pre-gel staining of protein samples using this compound prior to SDS-PAGE.

1. Preparation of Solutions:

-

Derivatization Buffer (100 mM NaHCO₃, 10% SDS, pH 8-9):

-

Dissolve 0.84 g of sodium bicarbonate in 80 mL of deionized water.

-

Add 10 g of SDS.

-

Adjust the pH to 8-9 with a suitable base (e.g., NaOH).

-

Bring the final volume to 100 mL with deionized water.

-

-

200 mM this compound Solution:

-

Dissolve the appropriate amount of this compound sodium salt in the Derivatization Buffer to achieve a final concentration of 200 mM. Note: Prepare this solution fresh as needed.

-

-

Reducing Solution (10% Glycerol, 20 mM DTT, 200 mM Tris pH 6.8):

-

To prepare 10 mL of this solution, combine 1 mL of glycerol, 2 mL of 1 M Tris pH 6.8, and 200 µL of 1 M DTT.

-

Bring the final volume to 10 mL with deionized water.

-

-

Alkylation Solution (550 mM IAA):

-

Dissolve 1.02 g of iodoacetamide in 10 mL of deionized water. Note: Prepare this solution fresh and protect it from light.

-

2. Protein Sample Preparation:

-

Protein samples should be in a buffer free of amines. If necessary, perform a buffer exchange or a trichloroacetic acid (TCA)/acetone precipitation to remove interfering substances.[1][2]

-

Adjust the protein concentration to approximately 5 mg/mL in the Derivatization Buffer.[3]

3. Staining Procedure:

-

To 90 µL of the protein solution, add 10 µL of the 200 mM this compound solution.[1][2][3]

-

Heat the sample at 100°C for 1 minute to facilitate the covalent staining reaction.[1][2][3]

4. Reduction and Quenching:

-

Add 100 µL of the Reducing Solution to the stained protein sample.[1][2][3] This step reduces disulfide bonds in the proteins and the excess Tris reacts with and quenches the unreacted this compound, forming a blue compound that will act as the running front indicator.[1][2][3]

-

Heat the sample for an additional minute at 100°C to ensure efficient reduction.[1][2][3]

-

Allow the sample to cool to room temperature.

5. Alkylation:

-

Add 20 µL of the 550 mM Alkylation Solution (IAA) to the sample.[1][2]

-

Incubate for 5 minutes at room temperature. This step alkylates the reduced cysteine residues, preventing them from re-oxidizing.

6. SDS-PAGE:

-

The this compound-stained protein sample is now ready for loading onto an SDS-PAGE gel.

-

Proceed with electrophoresis as per standard protocols. The protein bands will be visible as they separate on the gel, eliminating the need for post-staining.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow of the this compound covalent pre-gel staining protocol.

Caption: Workflow for this compound pre-gel staining.

References

- 1. Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with this compound | Technology Networks [technologynetworks.com]

Uniblue A Staining: A Rapid Pre-Gel Protocol for Protein Analysis

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Uniblue A is a reactive protein stain that covalently binds to proteins, primarily on lysine residues, before electrophoresis. This pre-gel staining technique offers a significant advantage in terms of speed, streamlining the workflow for protein analysis, particularly for samples destined for mass spectrometry. Unlike traditional post-electrophoresis staining methods like Coomassie Brilliant Blue, this compound staining is completed in minutes and does not require a separate destaining step. This application note provides a detailed protocol for this compound staining and compares its performance with other common protein staining methods.

Principle of this compound Staining

This compound contains a vinyl sulfone reactive group that forms a covalent bond with primary amines on proteins under basic pH conditions.[1] This pre-gel staining approach ensures that the protein is labeled before separation by SDS-PAGE. The excess, unreacted dye is quenched and serves as a running front indicator during electrophoresis.[2] The absorption maximum of this compound is approximately 596 nm, which is very close to that of Coomassie Brilliant Blue, allowing for visualization using similar gel documentation systems.[1]

Advantages and Limitations

Advantages:

-

Rapid Staining: The entire staining procedure can be completed in under 10 minutes.[3]

-

No Destaining Required: This significantly shortens the overall time for protein analysis.

-

Mass Spectrometry Compatibility: this compound staining is fully compatible with downstream mass spectrometry analysis and has been shown to enhance the identification of certain peptides.[1][3][4]

-

Simple Workflow: The protocol is straightforward and easily integrated into standard laboratory procedures.[4]

Limitations:

-

Lower Sensitivity: this compound is generally less sensitive than Coomassie Brilliant Blue and significantly less sensitive than silver staining, making it less ideal for the detection of very low concentration protein samples.[5] The quantitative sensitivity for recombinant cystatin has been determined to be about 1 µg of protein.

-

Not Suitable for 2D Gel Electrophoresis: The covalent modification alters the isoelectric properties of the proteins, making it incompatible with two-dimensional gel electrophoresis.

Quantitative Data Summary

The following table provides a comparison of the detection limits of this compound with other common protein staining methods.

| Staining Method | Detection Limit (per band) | Staining Time | Mass Spectrometry Compatible |

| This compound | ~1 µg | < 10 minutes | Yes |

| Coomassie Brilliant Blue R-250 | ~300 - 1000 ng[6] | Hours to overnight | Yes[7] |

| Colloidal Coomassie G-250 | ~10 - 30 ng[5][7] | ~3.5 hours to overnight | Yes |

| Silver Staining | ~1 - 5 ng[5][6][8] | ~5 hours | Limited (protocol dependent)[9] |

| Fluorescent Stains (e.g., SYPRO Ruby) | < 1 ng[9] | ~3.5 hours | Yes[9] |

Experimental Protocol: this compound Pre-Gel Staining

This protocol is adapted from the method described by Mata-Gómez et al. (2012).

Materials:

-

This compound sodium salt

-

Derivatization buffer: 100 mM NaHCO₃, 10% SDS, pH 8-9

-

Protein sample

-

Reducing solution: 10% glycerol, 20 mM dithiothreitol (DTT) in 200 mM Tris buffer, pH 6.8

-

Alkylation solution: 550 mM iodoacetamide (IAA)

-

Heating block or water bath at 100°C

Procedure:

-

Prepare this compound Solution: Dissolve this compound in the derivatization buffer to a final concentration of 200 mM.

-

Staining Reaction:

-

To 90 µL of your protein solution, add 10 µL of the 200 mM this compound solution.

-

Heat the sample at 100°C for 1 minute to facilitate the covalent staining reaction.

-

-

Reduction:

-

Add 100 µL of the reducing solution to the stained protein sample.

-

Heat the sample for another minute at 100°C to reduce disulfide bonds.

-

Allow the sample to cool to room temperature.

-

-

Alkylation:

-

Add 20 µL of the alkylation solution to the sample.

-

Incubate for 5 minutes at room temperature to alkylate cysteine residues.

-

-

Sample Loading: The sample is now ready for loading onto an SDS-PAGE gel. The excess this compound will react with Tris in the reducing solution, forming a blue compound that acts as a running front indicator.

-

Electrophoresis: Run the SDS-PAGE gel according to your standard protocol.

-

Visualization: Visualize the protein bands directly after electrophoresis using a standard gel documentation system. No destaining is required.

Optional Enhancement for Low Concentration Samples:

For protein bands that are too faint after this compound staining, the gel can be subsequently stained with Coomassie Brilliant Blue to increase the signal intensity. However, this will negate the time-saving advantage of the this compound protocol.

Diagrams

Caption: this compound Staining Experimental Workflow.

Conclusion

This compound provides a rapid and efficient method for the pre-gel staining of proteins. While it may not be the most sensitive option for detecting low-abundance proteins, its primary advantage lies in its speed and compatibility with mass spectrometry, making it an excellent choice for applications such as rapid screening of protein expression or quality control where time is a critical factor. For samples with very low protein concentrations, traditional high-sensitivity methods like silver staining or fluorescent dyes remain the recommended choice.

References

- 1. Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with this compound | PLOS One [journals.plos.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with this compound | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. med.upenn.edu [med.upenn.edu]

- 7. bitesizebio.com [bitesizebio.com]

- 8. Quantitative proteomics: assessing the spectrum of in-gel protein detection methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for Quantitative Protein Analysis

Introduction

Quantitative protein analysis is a cornerstone of modern biological research and drug development, enabling the precise measurement of protein concentrations in a variety of sample types. These measurements are critical for understanding cellular processes, identifying disease biomarkers, and assessing the efficacy of therapeutic agents. This document provides detailed protocols and application notes for a selection of widely used protein quantification assays. While the initial request specified "Uniblue A," this term does not correspond to a recognized reagent or methodology in the field of protein analysis. Therefore, we present protocols for established and validated methods that serve a similar purpose.

Section 1: Coomassie Brilliant Blue (Bradford) Assay

The Coomassie Brilliant Blue dye-binding assay, first described by Marion M. Bradford in 1976, is a rapid and sensitive method for the quantification of total protein concentration. The assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a shift in the dye's maximum absorbance from 465 nm to 595 nm. The intensity of the color, measured at 595 nm, is directly proportional to the protein concentration.

1.1 Experimental Protocol: Bradford Assay

This protocol outlines the steps for determining protein concentration using the Bradford assay in a microplate format, suitable for high-throughput analysis.

Materials:

-

Coomassie Brilliant Blue G-250 dye reagent

-

Bovine Serum Albumin (BSA) standard solution (2 mg/mL)

-

Phosphate-Buffered Saline (PBS) or other suitable buffer

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 595 nm

-

Micropipettes and tips

Procedure:

-

Preparation of Protein Standards:

-

Perform a serial dilution of the BSA standard solution to create a set of standards with known concentrations (e.g., 2000, 1500, 1000, 750, 500, 250, 125, and 0 µg/mL).

-

Use the same buffer as your unknown samples to dilute the standards.

-

-

Sample Preparation:

-

Dilute your unknown protein samples to ensure their concentrations fall within the linear range of the standard curve. A pilot experiment may be necessary to determine the optimal dilution factor.

-

-

Assay Procedure:

-

Pipette 10 µL of each standard and unknown sample into separate wells of the 96-well microplate. It is recommended to run each standard and sample in triplicate.

-

Add 200 µL of the Coomassie Brilliant Blue reagent to each well.

-

Incubate the plate at room temperature for 5-10 minutes.

-

Measure the absorbance at 595 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (0 µg/mL standard) from the absorbance readings of all standards and unknown samples.

-

Plot the corrected absorbance values for the BSA standards against their known concentrations to generate a standard curve.

-

Use the equation of the linear regression line from the standard curve to calculate the protein concentration of the unknown samples.

-

1.2 Data Presentation: Bradford Assay Standard Curve

The following table represents typical data obtained from a Bradford assay, which would be used to generate a standard curve for protein quantification.

| BSA Concentration (µg/mL) | Absorbance at 595 nm (Mean) | Standard Deviation |

| 2000 | 1.852 | 0.045 |

| 1500 | 1.489 | 0.031 |

| 1000 | 1.023 | 0.025 |

| 750 | 0.765 | 0.018 |

| 500 | 0.511 | 0.012 |

| 250 | 0.258 | 0.009 |

| 125 | 0.132 | 0.005 |

| 0 | 0.050 | 0.002 |

1.3 Workflow for Bradford Assay

Caption: Workflow for the Coomassie Brilliant Blue (Bradford) protein assay.

Section 2: Bicinchoninic Acid (BCA) Assay

The Bicinchoninic Acid (BCA) assay is another widely used colorimetric method for the quantification of total protein. This assay is based on the reduction of Cu²⁺ to Cu⁺ by protein in an alkaline medium, followed by the chelation of Cu⁺ by two molecules of bicinchoninic acid. This complex exhibits a strong absorbance at 562 nm, which is proportional to the protein concentration. The BCA assay is generally more robust and less susceptible to interference from common buffer components compared to the Bradford assay.

2.1 Experimental Protocol: BCA Assay

This protocol describes the steps for performing a BCA assay in a microplate format.

Materials:

-

BCA Reagent A (containing sodium carbonate, sodium bicarbonate, bicinchoninic acid, and sodium tartrate in 0.1 M sodium hydroxide)

-

BCA Reagent B (4% copper (II) sulfate pentahydrate)

-

Bovine Serum Albumin (BSA) standard solution (2 mg/mL)

-

Phosphate-Buffered Saline (PBS) or other suitable buffer

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 562 nm

-

Incubator or heating block capable of maintaining 37°C

-

Micropipettes and tips

Procedure:

-

Preparation of Protein Standards:

-

Prepare a series of BSA standards with known concentrations, as described for the Bradford assay.

-

-

Sample Preparation:

-

Dilute unknown protein samples to fall within the linear range of the assay.

-

-

Preparation of Working Reagent:

-

Prepare the BCA working reagent by mixing 50 parts of Reagent A with 1 part of Reagent B (50:1, Reagent A:B).

-

-

Assay Procedure:

-

Add 25 µL of each standard and unknown sample to separate wells of the 96-well microplate. Run each in triplicate.

-

Add 200 µL of the BCA working reagent to each well and mix thoroughly.

-

Cover the plate and incubate at 37°C for 30 minutes.

-

Cool the plate to room temperature.

-

Measure the absorbance at 562 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all other readings.

-

Plot the corrected absorbance values for the BSA standards against their concentrations to generate a standard curve.

-

Determine the concentration of the unknown samples from the standard curve.

-

2.2 Data Presentation: BCA Assay Standard Curve

The following table shows example data for a BCA assay standard curve.

| BSA Concentration (µg/mL) | Absorbance at 562 nm (Mean) | Standard Deviation |

| 2000 | 2.150 | 0.051 |

| 1500 | 1.782 | 0.042 |

| 1000 | 1.255 | 0.030 |

| 750 | 0.940 | 0.022 |

| 500 | 0.635 | 0.015 |

| 250 | 0.328 | 0.008 |

| 125 | 0.171 | 0.004 |

| 0 | 0.065 | 0.002 |

2.3 Workflow for BCA Assay

Caption: Workflow for the Bicinchoninic Acid (BCA) protein assay.

Section 3: Signaling Pathway Analysis - A Conceptual Overview

Quantitative protein analysis is frequently employed to study changes in protein expression and post-translational modifications within signaling pathways. For instance, researchers may quantify the phosphorylation of a specific kinase in response to a drug treatment. The following diagram illustrates a generic kinase signaling cascade, a common subject of such quantitative studies.

Caption: A generic kinase signaling pathway.

Disclaimer: The protocols provided are intended as a general guide. Users should always refer to the specific instructions provided by the reagent manufacturer and optimize the protocols for their particular application and sample type.

Uniblue A Staining: A Rapid and Efficient Method for Mass Spectrometry Analysis

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uniblue A is a reactive protein stain that offers a significant advantage for mass spectrometry (MS)-based proteomics by enabling rapid, covalent pre-gel staining.[1] This method drastically reduces sample preparation time compared to traditional Coomassie staining, as it eliminates the need for a separate destaining step.[2][3][4] This application note provides a detailed protocol for this compound staining, subsequent in-gel digestion, and highlights its compatibility and performance in mass spectrometry workflows.

Introduction

In proteomics, the identification and quantification of proteins by mass spectrometry is a cornerstone technique. A common workflow involves the separation of proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), followed by in-gel digestion and subsequent analysis of the resulting peptides by LC-MS/MS.[5] Traditional protein visualization methods, such as Coomassie Brilliant Blue, require time-consuming staining and destaining procedures.[6][7] this compound addresses this bottleneck by covalently binding to proteins prior to electrophoresis, allowing for immediate visualization and excision of protein bands for MS analysis.[2][3]

The staining mechanism involves the vinyl sulfone group of this compound reacting with primary amines, primarily on lysine residues of the proteins.[2][3][8] This covalent labeling introduces a defined mass shift, which can be accounted for in the MS data analysis.[3][8]

Key Advantages of this compound Staining

-

Speed: A 1-minute staining protocol significantly shortens the overall sample preparation time.[2][3][9]

-

Efficiency: The elimination of the destaining step reduces hands-on time and potential sample loss or contamination.[2][3][4]

-

Compatibility: this compound is compatible with standard downstream proteomics workflows, including in-gel tryptic digestion and LC-MS/MS analysis.[3]

-

Comparable Results: Studies have shown that this compound staining provides comparable protein profiles and sequence coverage to Coomassie staining for highly abundant proteins.[3][9]

Experimental Data

Quantitative analysis comparing this compound staining with the traditional Coomassie method demonstrates its suitability for protein identification via mass spectrometry. While Coomassie staining may yield a higher number of identified peptides in some cases, this compound provides excellent sequence coverage for many proteins and can even identify unique peptides not found with Coomassie.[3][8]

| Protein | Staining Method | Number of Validated Peptides | MS/MS Based Sequence Coverage (%) |

| Rituximab Light Chain | This compound | 10 | 38 |

| Rituximab Light Chain | Coomassie | 12 | 45 |

| Rituximab Heavy Chain | This compound | 25 | 35 |

| Rituximab Heavy Chain | Coomassie | 33 | 46 |

| E. coli MalE-lacZα | This compound | Not specified | >80 |

| E. coli MalE-lacZα | Coomassie | Not specified | >80 |

Table 1: Comparison of nanoLC-MS/MS identification results for protein bands stained with this compound versus Coomassie. Data is based on findings from a study by Mata-Gómez et al. (2012).[3]

| Staining Method | Total Proteins Identified | Proteins Unique to Method |

| This compound | 25 | 13 |

| Coomassie | 20 | 8 |

| Both Methods | 12 | N/A |